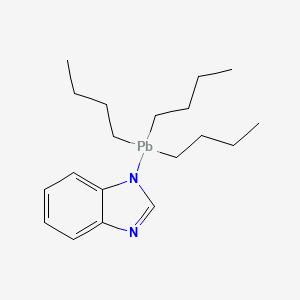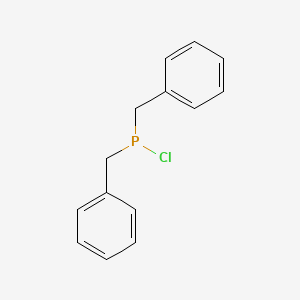
4-(1H-indol-3-yl)-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-3-yl)-4-phenylbutan-2-one is a compound that features both an indole and a phenyl group Indole derivatives are significant in various fields due to their biological and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-4-phenylbutan-2-one typically involves the reaction of indole derivatives with phenylbutanone under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency in producing indole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
4-(1H-indol-3-yl)-4-phenylbutan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
4-(1H-indol-3-yl)-4-phenylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1H-indol-3-yl)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(1H-indol-3-yl)-4-phenylbutan-2-one is unique due to its combination of an indole and a phenyl group, which may confer distinct biological and chemical properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
21909-35-3 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C18H17NO/c1-13(20)11-16(14-7-3-2-4-8-14)17-12-19-18-10-6-5-9-15(17)18/h2-10,12,16,19H,11H2,1H3 |
InChIキー |
UFYFDMWZKYHJCI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



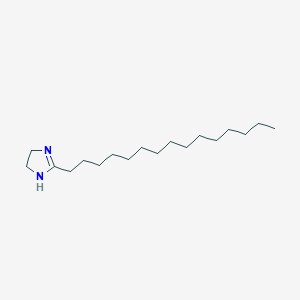
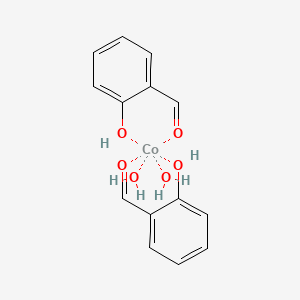
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
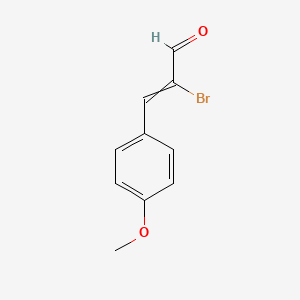
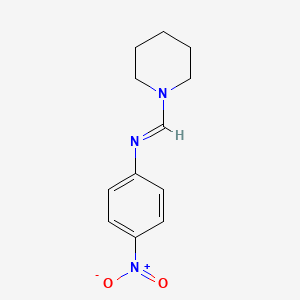


![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)


